

Application Note and Protocol: Dissolving Everolimus for In Vitro Experiments

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Compound of Interest		
Compound Name:	Tezusomant	
Cat. No.:	B15569185	Get Quote

Introduction

Everolimus (also known as RAD001) is a derivative of rapamycin and a potent, selective inhibitor of the mammalian target of rapamycin (mTOR), specifically targeting the mTORC1 complex.[1][2] It binds to the immunophilin FKBP-12 to form a complex that allosterically inhibits mTORC1 activity.[1][3] This inhibition disrupts downstream signaling pathways, primarily involving S6 kinase (S6K1) and 4E-binding protein (4EBP1), which are crucial regulators of protein synthesis, cell growth, proliferation, and survival.[3] Due to its potent anti-proliferative and anti-angiogenic properties, everolimus is widely used in cancer research and as an immunosuppressant. However, everolimus is practically insoluble in water, necessitating the use of organic solvents for the preparation of stock solutions for in vitro studies. This document provides detailed protocols for dissolving, storing, and handling everolimus to ensure experimental reproducibility and accuracy.

Data Presentation: Everolimus Solubility

Proper dissolution is critical for accurate experimental results. Everolimus is a crystalline solid that is soluble in several organic solvents but sparingly soluble in aqueous buffers. The following table summarizes the solubility of everolimus in common laboratory solvents.



Solvent	Maximum Concentration (mg/mL)	Maximum Concentration (mM)	Notes
DMSO	≥ 47.91 mg/mL - 100 mg/mL	~50 mM - 104.36 mM	Preferred solvent for high-concentration stock solutions. Use fresh, moisture-free DMSO.
Ethanol	~10 mg/mL - 122 mg/mL	~10.4 mM - 127 mM	An alternative to DMSO.
Dimethylformamide (DMF)	~20 mg/mL	~20.9 mM	Can be used for initial dissolution before dilution in aqueous buffers.
Aqueous Buffers	Sparingly soluble / Insoluble	-	Not recommended for initial dissolution. Aqueous solutions should not be stored for more than one day.

Note: The molecular weight of everolimus is 958.2 g/mol . Calculations for molarity are based on this value.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Everolimus Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be stored for long periods and diluted to final working concentrations as needed.

Materials:

• Everolimus powder (crystalline solid)



- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile, amber-colored microcentrifuge tubes or cryovials
- Calibrated balance, vortex mixer, and micropipettes

Procedure:

- Pre-warming: Allow the vial of everolimus powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of everolimus powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.58 mg of everolimus.
- Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the everolimus powder. For a 10 mM solution, add 1 mL of DMSO to 9.58 mg of everolimus.
- Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can aid dissolution if cloudiness persists.
- Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile amber vials.
- Storage: Store the aliquoted stock solution at -20°C. The powder form is stable for at least two to four years at -20°C. Stock solutions in DMSO are stable for several months at -20°C.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the serial dilution of the primary stock solution into a final working solution using a cell culture medium.

Materials:

- 10 mM Everolimus stock solution in DMSO
- Sterile cell culture medium appropriate for your experiment



Sterile tubes for dilution

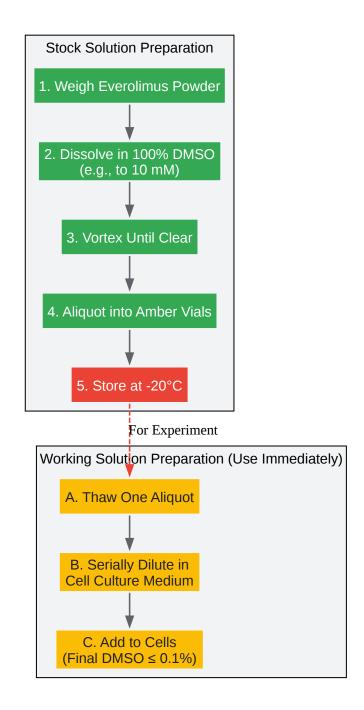
Procedure:

- Thawing: Thaw a single aliquot of the 10 mM everolimus stock solution at room temperature.
- Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution step in the cell culture medium. For example, dilute the 10 mM stock 1:100 in the medium to create a 100 µM intermediate solution. This helps ensure accurate final dilutions.
- Final Dilution: Prepare the final working concentrations by further diluting the intermediate solution into the cell culture medium. For example, to achieve a final concentration of 100 nM in your cell culture plate, you would add 1 μL of the 100 μM intermediate solution to each 1 mL of medium in the well.
- Solvent Concentration Control: It is critical to maintain the final DMSO concentration in the culture medium at a non-toxic level, typically ≤0.1% (v/v), to avoid confounding cytotoxic effects. Ensure that the vehicle control wells receive the same final concentration of DMSO as the experimental wells.
- Immediate Use: Working solutions diluted in aqueous culture medium should be prepared freshly and used immediately, as everolimus has limited stability in aqueous environments.

Mandatory Visualizations Experimental Workflow

The following diagram illustrates the standard procedure for preparing everolimus solutions for in vitro use.





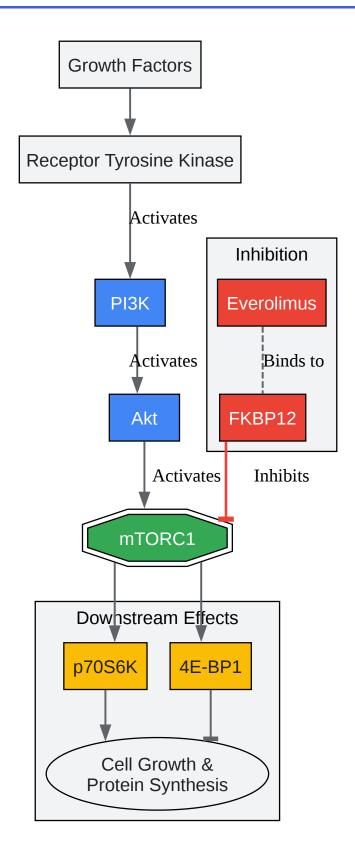
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Caption: Workflow for preparing Everolimus stock and working solutions.

Signaling Pathway

This diagram shows a simplified view of the PI3K/Akt/mTOR signaling pathway and the inhibitory action of Everolimus.





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